molecular formula C21H16F3N3O3 B11063318 methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate

methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate

Cat. No.: B11063318
M. Wt: 415.4 g/mol
InChI Key: JQYIUDWOWKUQOC-UHFFFAOYSA-N
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Description

Methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate is a complex organic compound that features a trifluoromethyl group, an imidazo[4,5-b]pyridine core, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions . The final step involves esterification to form the benzoate ester, typically using methanol and a suitable acid catalyst .

Mechanism of Action

The mechanism of action of methyl 4-{5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The imidazo[4,5-b]pyridine core can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways .

Properties

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 4-[5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C21H16F3N3O3/c1-30-20(29)13-7-5-12(6-8-13)16-10-17(28)26-19-18(16)27(11-25-19)15-4-2-3-14(9-15)21(22,23)24/h2-9,11,16H,10H2,1H3,(H,26,28)

InChI Key

JQYIUDWOWKUQOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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